molecular formula C13H15F2NO2 B12277247 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine

Katalognummer: B12277247
Molekulargewicht: 255.26 g/mol
InChI-Schlüssel: GIMVBWVQDKJGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine is a chemical compound that features a cyclopentane ring attached to a methanamine group, with a 2,2-difluoro-1,3-benzodioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with cyclopentanemethanamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include potassium fluoride and various hydrogen fluoride catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane and methanol .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
  • 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
  • 5-bromo-2,2-difluoro-1,3-benzodioxole

Uniqueness

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C13H15F2NO2

Molekulargewicht

255.26 g/mol

IUPAC-Name

[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopentyl]methanamine

InChI

InChI=1S/C13H15F2NO2/c14-13(15)17-10-4-3-9(7-11(10)18-13)12(8-16)5-1-2-6-12/h3-4,7H,1-2,5-6,8,16H2

InChI-Schlüssel

GIMVBWVQDKJGEM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2=CC3=C(C=C2)OC(O3)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.